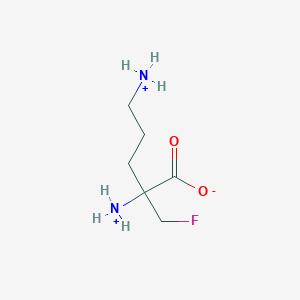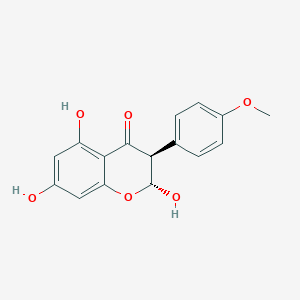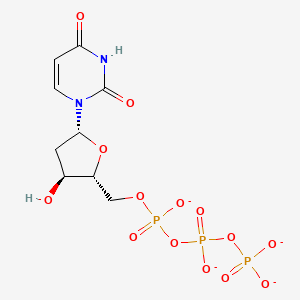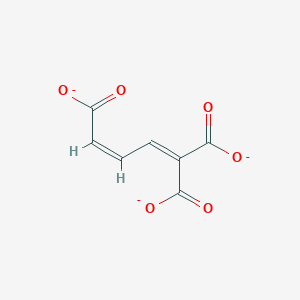
2-Methylcyclotrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylcyclotrisiloxane is a cyclosiloxane and a one-carbon compound. It derives from a hydride of a cyclotrisiloxane.
Aplicaciones Científicas De Investigación
Radiolabeling and Biodistribution
2-Methylcyclotrisiloxane has been explored in the context of radiolabeling and biodistribution. For instance, Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a potential neuroprotective drug, was labeled with C-11 and demonstrated significant accumulation in cortical brain areas of rats, indicating its potential for brain imaging studies (Yu et al., 2003).
Sensory and Coagulative Properties
Research has shown that methylcyclopolysiloxanes, including hexamethylcyclotrisiloxane, possess unique sensory properties like inducing dryness and astringency. These compounds can also coagulate salivary proteins at very low concentrations, impacting the sensory properties of foods (Culleré, Ferreira, & Cacho, 2006).
Polymerization and Molecular Structure
The anionic oligomerization of hexamethylcyclotrisiloxane with methylmethoxysilanes has been studied for the synthesis of linear oligomers. This provides a method for creating specific oligomeric structures, which are significant in materials science (Zavin et al., 1985). Additionally, the structure of hexamethylcyclotrisiloxane vapor has been determined, revealing insights into molecular geometry and bond lengths, crucial for understanding its chemical properties (Aggarwal & Bauer, 1950).
Organospirocyclosiloxanes and Polymerization
The study of 2,2-dichlorotetraphenylcyclotrisiloxane and derivatives has led to the formation of organospirocyclosiloxanes, which can undergo anionic polymerization. This results in the creation of crosslinked and soluble polymeric structures, offering potential applications in polymer science (Andrianov & Zachernyuk, 1974).
Sustainable Solvent Applications
2-Methyloxolane, derived from 2-methylcyclotrisiloxane, has been identified as a bio-based solvent for extracting natural products and food ingredients. Its properties, such as solvent power, extraction efficiency, and environmental impact, make it a viable alternative to conventional petroleum-based solvents (Rapinel et al., 2020).
Propiedades
Nombre del producto |
2-Methylcyclotrisiloxane |
|---|---|
Fórmula molecular |
CH8O3Si3 |
Peso molecular |
152.33 g/mol |
Nombre IUPAC |
2-methyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/CH8O3Si3/c1-7-3-5-2-6-4-7/h7H,5-6H2,1H3 |
Clave InChI |
HJWYBFFQDXNWHV-UHFFFAOYSA-N |
SMILES canónico |
C[SiH]1O[SiH2]O[SiH2]O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-Chlorophenyl)-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B1264405.png)









![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)
![1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264426.png)
